Home > Products > Screening Compounds P122481 > Acid-propionylamino-Val-Cit-OH
Acid-propionylamino-Val-Cit-OH -

Acid-propionylamino-Val-Cit-OH

Catalog Number: EVT-14885884
CAS Number:
Molecular Formula: C15H26N4O7
Molecular Weight: 374.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acid-propionylamino-Val-Cit-OH is a specialized chemical compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents selectively to cancer cells, thereby minimizing damage to healthy tissues. The compound features a structure that allows for specific cleavage by the enzyme cathepsin B, which is predominantly found in lysosomes. This targeted release mechanism ensures that the drug payload is only released within the target cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Source and Classification

Acid-propionylamino-Val-Cit-OH is classified as a peptide linker and falls under the category of ADC linkers. Its molecular formula is C15H26N4O7C_{15}H_{26}N_{4}O_{7}, with a molecular weight of approximately 374.39 g/mol. The compound is commercially available through various suppliers, including CD Bioparticles and AxisPharm, and has a purity level of at least 95% .

Synthesis Analysis

Methods and Technical Details

The synthesis of Acid-propionylamino-Val-Cit-OH typically involves multiple steps, beginning with the formation of the Val-Cit dipeptide structure. The process may include:

  1. Formation of the Valine-Citrulline Linkage: This involves coupling valine and citrulline amino acids through peptide bond formation.
  2. Introduction of the Propionylamino Group: The propionylamino moiety is added to enhance the linker’s properties, providing stability and facilitating cleavage under specific conditions.
  3. Boc Protection: The amino group can be protected using a Boc (tert-butyloxycarbonyl) group, which can later be removed under acidic conditions to yield a free amine group necessary for further conjugation .

The synthesis must be carefully controlled to ensure high purity and yield, as impurities can significantly affect the performance of ADCs.

Chemical Reactions Analysis

Reactions and Technical Details

Acid-propionylamino-Val-Cit-OH undergoes specific chemical reactions that are critical for its function as an ADC linker:

  • Cleavage Reaction: The primary reaction involves cleavage by cathepsin B, which hydrolyzes the Val-Cit bond when the ADC is internalized by target cells. This reaction releases the cytotoxic drug payload specifically inside lysosomes.
  • Deprotection Reaction: Under acidic conditions, the Boc group can be removed to expose an amine group for further conjugation to antibodies or other biomolecules .

These reactions are essential for ensuring that the drug is activated only within the target environment.

Mechanism of Action

Process and Data

The mechanism of action for Acid-propionylamino-Val-Cit-OH involves several steps:

  1. Internalization: The antibody-drug conjugate binds to specific receptors on target cancer cells and is internalized via endocytosis.
  2. Lysosomal Targeting: Once inside the cell, the ADC is trafficked to lysosomes where cathepsin B cleaves the Val-Cit linkage.
  3. Payload Release: This cleavage releases the cytotoxic agent directly into the cytoplasm, allowing it to exert its therapeutic effects on cancer cells while minimizing exposure to healthy tissues .

This targeted release mechanism enhances both efficacy and safety profiles of therapies utilizing this linker.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acid-propionylamino-Val-Cit-OH exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in aqueous solutions, which facilitates its use in biological applications.
  • Stability: The compound demonstrates stability under physiological conditions but is specifically designed for cleavage under enzymatic action.

Relevant data includes its molecular weight (374.39 g/mol) and purity (≥95%), which are critical for ensuring consistent performance in laboratory settings .

Applications

Scientific Uses

Acid-propionylamino-Val-Cit-OH has significant applications in biomedical research and therapeutic development:

  • Antibody-Drug Conjugates: It serves as a crucial component in developing ADCs aimed at treating various cancers by delivering potent cytotoxic drugs directly to tumor cells.
  • Research Tool: Used in studies investigating targeted drug delivery mechanisms, enhancing understanding of cancer biology and treatment strategies.
Introduction to Antibody-Drug Conjugates (ADCs) and Linker Chemistry

Role of Cleavable Linkers in Targeted Drug Delivery Systems

Cleavable linkers are engineered to remain stable during systemic circulation but undergo selective cleavage upon ADC internalization into cancer cells. Key cleavage mechanisms include:

  • Proteolytic cleavage: Enzymes like cathepsin B in lysosomes hydrolyze peptide-based linkers (e.g., Val-Cit, Phe-Lys)
  • Acid-mediated hydrolysis: pH-sensitive linkers (e.g., hydrazones) degrade in acidic endosomes (pH 4–5)
  • Reductive cleavage: Disulfide bonds are cleaved by elevated glutathione (GSH) in tumor cytosol [4] [6]

Table 1: Cleavable Linker Classes in Clinical ADCs

Trigger MechanismLinker ChemistryExample PayloadsClinical ADC Examples
ProteolyticVal-Cit-PABCMMAE, DM1Brentuximab vedotin (Adcetris®)
pH-sensitiveHydrazoneCalicheamicinGemtuzumab ozogamicin
ReductiveDisulfideMaytansinoidsMirvetuximab soravtansine
Novel enzymaticβ-GlucuronideMMAEPhase I/II candidates

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as the predominant proteolytically cleavable platform, accounting for >40 clinical-stage ADCs [4] [8].

Evolution of Valine-Citrulline (Val-Cit) Motifs in ADC Design

The Val-Cit peptide motif gained prominence due to its:

  • Cathepsin B specificity: This lysosomal protease exhibits overexpression in numerous tumors compared to healthy tissues [3] [4]
  • Structural modularity: Ease of conjugation to payloads via P-aminobenzyl alcohol (PABC) self-immolative spacers
  • Plasma stability: Superior resistance to serum proteases versus alternative sequences (e.g., Phe-Lys) [6] [8]

However, first-generation Val-Cit linkers revealed limitations:

  • Susceptibility to cathepsins beyond cathepsin B (e.g., cathepsins K, L, S), increasing off-target payload release risks [4]
  • Retro-Michael reactions in maleimide-based conjugations, reducing plasma stability [4] [7]
  • Dependence on PABC spacers, which restrict conjugation to amine-bearing payloads and complicate synthesis [8]

These challenges catalyzed the development of structurally modified Val-Cit analogs, including Acid-propionylamino-Val-Cit-OH (CAS 2098907-84-5) [1] [5] [9].

Rationale for Acid-Propionylamino Modification in Val-Cit Linkers

Acid-propionylamino-Val-Cit-OH incorporates a propionylamino group at the linker's N-terminus, yielding the chemical structure:Molecular Formula: C₁₅H₂₆N₄O₇Molecular Weight: 374.39 g/molSMILES: OC(CCC(NC@HC(NC@@HC(O)=O)=O)=O)=O [1] [5] [9]

Fig. 1: Structural diagram of Acid-propionylamino-Val-Cit-OH

O                                  O  ||                                 ||  H₂N-C-CH₂-CH₂-C-O-H  ≡  Propionylamino group  |  Val-Cit-OH (with stereochemistry)  

This modification addresses key limitations of conventional Val-Cit linkers through:

  • Enhanced Cathepsin B Selectivity:
  • The propionylamino group sterically constrains protease accessibility, reducing recognition by non-target cathepsins (K, L, S) [4] [8]
  • Analogous cyclobutane-dicarboxamide (cBu) modifications show >75% payload release inhibition with cathepsin K/L inhibitors versus <15% for classical Val-Cit [4]
  • Streamlined Conjugation Chemistry:
  • The terminal carboxylic acid enables direct antibody conjugation via amine-reactive chemistry (e.g., NHS esters), bypassing PABC spacers
  • Eliminates multi-step synthesis required for PABC-containing linkers [3] [8]
  • Improved Plasma Stability:
  • Propionyl group reduces hydrophobicity, minimizing aggregation and non-specific protein interactions
  • Maintains >90% integrity in human plasma after 72 hours (vs. 60–70% for early-generation Val-Cit) [4]

Table 2: Structural Analogs to Acid-Propionylamino-Val-Cit-OH

Modified LinkerKey Structural FeatureProtease SpecificityPayload Compatibility
Acid-propionylamino-Val-Cit-OHN-terminal propionylamino acidCathepsin B-selectiveAmine/acid-functionalized payloads
cBu-CitCyclobutane-1,1-dicarboxamideCathepsin B-selectivePABC-dependent
Gly-Gly-Phe-Gly (GGFG)Tetrapeptide motifCathepsin B-cleavableAlcohol-bearing payloads

The structural evolution from Val-Cit-PABC to Acid-propionylamino-Val-Cit-OH exemplifies the medicinal chemistry optimization driving next-generation ADC development. By refining protease specificity and conjugation flexibility, this linker expands the therapeutic window of ADCs while enabling novel payload architectures [3] [4] [8].

Properties

Product Name

Acid-propionylamino-Val-Cit-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1

InChI Key

RBERRTKQXJAVGW-CABZTGNLSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.